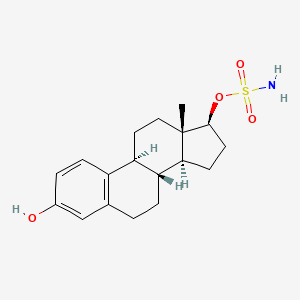

estradiol 17-O-sulfamate

説明

Estradiol 17-O-sulfamate is a synthetic derivative of 17β-estradiol, modified by the addition of a sulfamate (-OSO₂NH₂) group at the 17α position. This modification enhances its biological activity and pharmacokinetic properties, particularly in oncology and hormone-dependent diseases. The sulfamate group serves dual roles: it inhibits steroid sulfatase (STS), an enzyme critical in estrogen biosynthesis, and improves oral bioavailability by resisting first-pass metabolism . This compound is part of a broader class of microtubule disruptors inspired by 2-methoxyestradiol (2ME), with optimized derivatives like STX140 (bearing both 3-O- and 17-O-sulfamates) demonstrating potent anticancer effects in preclinical models .

特性

分子式 |

C18H25NO4S |

|---|---|

分子量 |

351.5 g/mol |

IUPAC名 |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate |

InChI |

InChI=1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(19,21)22/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,17+,18+/m1/s1 |

InChIキー |

NALROBPVVYUESB-ZBRFXRBCSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=C3C=CC(=C4)O |

正規SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=C3C=CC(=C4)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: エストラジオール 17-O-スルファメートの合成は、通常、エストラジオールのスルファメート化を含みます。 一般的な方法の1つには、ピリジンなどの塩基の存在下でエストラジオールとスルファモイルクロリドを反応させる方法があります . この反応は、スルファモイルクロリドの加水分解を防ぐために、無水条件下で行われます。

工業的生産方法: エストラジオール 17-O-スルファメートの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高い収量と純度を確保するために、反応条件の厳密な制御が含まれます。 自動反応器や連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: エストラジオール 17-O-スルファメートは、加水分解、還元、および置換を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: この反応は、酸性または塩基性条件下で起こり、スルファメート基の切断とエストラジオールの再生をもたらします.

還元: 還元反応は、リチウムアルミニウムハイドライドなどの還元剤を用いて行うことができ、スルファメート基をアミンに変換できます.

主な生成物: これらの反応から生成される主な生成物には、エストラジオール、アミン、およびエストラジオールのさまざまな置換誘導体があります .

4. 科学研究の応用

エストラジオール 17-O-スルファメートは、さまざまな科学研究に応用されています。

科学的研究の応用

Estradiol 17-O-sulfamate has a wide range of scientific research applications:

作用機序

エストラジオール 17-O-スルファメートは、酵素ステロイドスルファターゼを阻害することによってその効果を発揮します。 この酵素は、ステロイドの硫酸エステルの加水分解に関与しており、これはエストロゲンやアンドロゲンの代謝における重要なステップです . ステロイドスルファターゼを阻害することにより、エストラジオール 17-O-スルファメートは活性エストロゲンとアンドロゲンのレベルを低下させ、その治療効果を発揮します . 関与する分子標的と経路には、エストロゲン受容体経路とアンドロゲン受容体経路が含まれます .

6. 類似化合物の比較

エストラジオール 17-O-スルファメートは、エストロン-3-O-スルファメートや2-メトキシエストラジオール-3,17-O,O-ビス-スルファメートなどの他のステロイドスルファターゼ阻害剤と比較されます .

類似化合物:

エストロン-3-O-スルファメート: エストラジオール 17-O-スルファメートと同様に、ステロイドスルファターゼを阻害しますが、薬物動態特性が異なります.

2-メトキシエストラジオール-3,17-O,O-ビス-スルファメート: この化合物は、ステロイドスルファターゼも阻害し、抗がん剤としての可能性を示しています.

独自性: エストラジオール 17-O-スルファメートは、ステロイドスルファターゼ阻害剤としての高い効力と選択性によって特徴付けられます。 ホルモン依存性疾患の治療のための前臨床試験で有望な結果を示しています .

類似化合物との比較

Table 1: Inhibitory Activity of Sulfamate Derivatives

| Compound | STS IC₅₀ (nM) | CA II IC₅₀ (nM) | Antiproliferative Activity (NCI 60-cell line) |

|---|---|---|---|

| Estradiol 3-O-sulfamate | 0.2 | 56 | Inactive |

| This compound | 100 | 770 | Moderate |

| 2-MeOE2bisMATE (3,17-bis) | 0.5 | 169 | 18–87 nM (Mean Graph Midpoint) |

Bis-Sulfamates (3,17-O,O-Bis-sulfamates)

Bis-sulfamates combine 3-O- and 17-O-sulfamates, enhancing both STS inhibition and antiproliferative activity:

- 2-Substituted Bis-sulfamates : Compounds like 2-MeOE2bisMATE (IC₅₀ = 0.5 nM for STS) inhibit tubulin polymerization, mimicking 2ME’s microtubule-disrupting effects. They exhibit dual targeting, with mean graph midpoint values of 18–87 nM in the NCI 60-cell panel .

- Structural Insights : X-ray crystallography shows that 17-O-sulfamates in bis-derivatives bind CA II via zinc coordination, while 3-O-sulfamates dominate STS inhibition. This dual binding explains their multitargeted efficacy .

Ethynyl Estradiol Sulfates

Sulfation at the 3- vs. 17-position alters pharmacokinetics:

Table 2: Pharmacokinetic Parameters of Ethynyl Estradiol Sulfates

| Parameter | EE-3 | EE-17 |

|---|---|---|

| Half-life (h) | 4.2 | 8.5 |

| Volume of Distribution (L/kg) | 0.12 | 0.28 |

| Clearance (mL/min/kg) | 3.8 | 2.1 |

17α-Substituted Estradiol Derivatives

Hydrophobic substituents at the 17α position enhance STS inhibition:

- 17α-Benzyl/tert-Butylbenzyl Estradiols : These derivatives, when combined with 3-O-sulfamates, achieve IC₅₀ values <1 nM for STS. The hydrophobic groups stabilize enzyme-ligand interactions near the steroid D ring .

- Solid-Phase Syntheses: Libraries of 17α-piperazinomethyl estradiol sulfamates show >90% STS inhibition at 1 nM, rivaling clinical candidates like 17α-tert-butylbenzyl estradiol 3-O-sulfamate .

2-Substituted Estradiol Derivatives

2-Methoxy or 2-ethyl substituents enhance tubulin-binding antiproliferative effects:

- 2-MeOE2bisMATE: Combines 2-methoxy and bis-sulfamate groups, achieving dual STS/tubulin inhibition. In vivo, it reduces tumor growth in xenograft models by 70% at 10 mg/kg (oral) .

- Structural Hindrance : 2-Substituents force 17-O-sulfamates to bind CA II, as seen in crystallography, whereas 3-O-sulfamates dominate in unsubstituted analogs .

Q & A

Q. What experimental methodologies are essential for elucidating the primary mechanisms of action of estradiol 17-O-sulfamate in anticancer research?

Methodological Answer:

- Conduct steroid sulfatase (STS) inhibition assays using recombinant STS enzymes to quantify inhibition potency (IC50 values) .

- Evaluate antiproliferative activity via the NCI 60-cell-line panel to determine mean graph midpoint (MGM) values, ensuring dose-response validation across diverse cancer types .

- Pair in vitro findings with in vivo models (e.g., Lewis lung carcinoma or nude mouse xenografts) to assess tumor growth inhibition and antiangiogenic effects .

Q. How should researchers design synthesis protocols to optimize the biological activity of this compound derivatives?

Methodological Answer:

- Prioritize structure-activity relationship (SAR) studies by introducing substituents at the 2- or 3-positions of the steroid nucleus. For example, 2-methoxy or 2-ethyl groups enhance antiproliferative activity .

- Use bis-sulfamation (3,17-O,O-bis-sulfamates) to improve STS inhibition and cellular uptake, validated by comparative IC50 assays against monosulfamates .

Q. What in vitro and in vivo models are most appropriate for evaluating the multitargeted effects of this compound?

Methodological Answer:

- In vitro : Use carbonic anhydrase II (CA II) inhibition assays to study sulfamate-Zn<sup>2+</sup> coordination, complemented by X-ray crystallography to resolve binding modes .

- In vivo : Employ early-stage Lewis lung models for antiangiogenic activity and xenograft models (e.g., breast or ovarian cancer) to assess tumor growth suppression .

Advanced Research Questions

Q. How can structural data from X-ray crystallography resolve conflicting binding mode hypotheses for this compound?

Methodological Answer:

- Compare co-crystal structures of estradiol sulfamates with CA II (e.g., PDB ID 2X7T) to identify whether 3-O- or 17-O-sulfamate groups coordinate with the active site Zn<sup>2+</sup>. Adjust residue numbering to conform to CA II conventions for accurate cross-study comparisons .

- Validate findings using molecular docking simulations to assess steric hindrance from 2-substituents, which may force 17-O-sulfamate binding .

Q. What strategies address contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:

- Perform pharmacokinetic studies to evaluate bioavailability, metabolism, and tissue distribution. For example, poor oral absorption may explain reduced in vivo activity despite strong in vitro STS inhibition .

- Use metabolite profiling (e.g., LC-MS) to identify active or inactive derivatives formed in vivo .

Q. How can researchers differentiate between tubulin-binding and carbonic anhydrase-mediated mechanisms in this compound’s antiproliferative effects?

Methodological Answer:

Q. What analytical techniques are critical for characterizing sulfamate-protein interactions in estradiol derivatives?

Methodological Answer:

Q. How should researchers design studies to evaluate the dual targeting of STS and CA II by this compound derivatives?

Methodological Answer:

- Use dual-enzyme inhibition assays to measure IC50 values against STS and CA II in parallel. Prioritize bis-sulfamates with 2-substituents, which show enhanced dual activity .

- Apply synergy analysis (e.g., Chou-Talalay method) to determine whether STS/CA II co-inhibition produces additive or synergistic effects in cell viability assays .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Methodological Answer:

Q. How can researchers validate the clinical relevance of preclinical findings for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。